5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a carboxamide group, and a hydroxylated tetrahydronaphthalene moiety
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is Factor Xa, a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation .
Mode of Action
this compound acts by inhibiting both free Factor Xa and Factor Xa bound in the prothrombinase complex . This inhibition disrupts the coagulation cascade, preventing the formation of thrombin, a key enzyme in blood clotting .
Biochemical Pathways
The compound’s action primarily affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade and preventing clot formation .
Pharmacokinetics
The compound’s ability to inhibit both free and bound factor xa suggests it may have good bioavailability
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can be beneficial in conditions where there is a risk of abnormal clotting, such as deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in a specific manner, providing insights into biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the fields of anti-inflammatory and anticancer research.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities, such as adhesion or resistance to environmental factors.
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-(2-hydroxy-4-methoxyphenyl)thiophene-2-carboxamide
5-Chloro-N-(2-hydroxyphenyl)thiophene-2-carboxamide
5-Chloro-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
Uniqueness: Compared to similar compounds, 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the hydroxylated tetrahydronaphthalene moiety. This structural uniqueness can lead to different biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-6-5-13(21-14)15(19)18-10-16(20)8-7-11-3-1-2-4-12(11)9-16/h1-6,20H,7-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIMBCHDXMJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.